Amygdaloside

Description

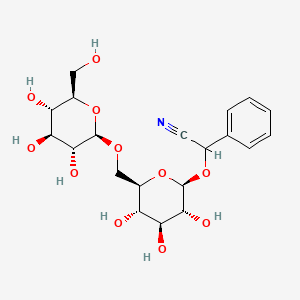

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-SWRVSKMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031434 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51371-34-7, 29883-15-6 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Amygdalin Biosynthetic Pathway in Prunus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin (B1666031), a cyanogenic diglucoside, is a prominent secondary metabolite in many Prunus species, responsible for the bitter taste of kernels in certain varieties, such as bitter almonds. Its biosynthesis is a multi-step enzymatic process that is tightly regulated at the genetic level. This technical guide provides a comprehensive overview of the amygdalin biosynthetic pathway, detailing the enzymes, genes, and intermediates involved. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the pathway and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biochemistry, genetics, and drug development interested in the study and manipulation of this important metabolic pathway.

Introduction

The biosynthesis of amygdalin in Prunus species, particularly in almond (Prunus dulcis), has been the subject of extensive research. This pathway is of significant interest due to its role in plant defense and its implications for the food industry, where the bitterness of kernels is a crucial trait. The presence or absence of amygdalin is the primary determinant of the sweet versus bitter almond phenotype[1][2]. Understanding the molecular machinery behind amygdalin production is essential for crop improvement and for exploring the potential pharmacological properties of cyanogenic glucosides.

This guide will focus on the core biosynthetic pathway, its genetic regulation, and the experimental methodologies used to elucidate and quantify its components.

The Amygdalin Biosynthetic Pathway

The synthesis of amygdalin begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the monoglucoside prunasin (B192207), which is then further glycosylated to form amygdalin. The key enzymes and intermediates are detailed below.

From Phenylalanine to Mandelonitrile (B1675950)

The initial steps of the pathway involve the conversion of L-phenylalanine to mandelonitrile, catalyzed by two cytochrome P450 enzymes:

-

PdCYP79D16 : A member of the CYP79 family, this enzyme catalyzes the conversion of L-phenylalanine to its corresponding oxime.

-

PdCYP71AN24 : Belonging to the CYP71 family, this enzyme further metabolizes the oxime to mandelonitrile[3][4][5].

These two enzymes form a crucial control point in the pathway, and their expression is a key determinant of amygdalin production.

From Mandelonitrile to Prunasin

Mandelonitrile is then glucosylated to form the monoglucoside prunasin. This reaction is catalyzed by UDP-glucosyltransferases (UGTs):

-

UGT85A19 : This was the first identified UGT responsible for the glucosylation of mandelonitrile to prunasin[6].

-

PdUGT94AF3 : More recently, this UGT has also been shown to catalyze the formation of prunasin from mandelonitrile[3][4][5].

From Prunasin to Amygdalin

The final step in the biosynthesis is the addition of a second glucose molecule to prunasin, forming amygdalin. This β(1→6) glycosylation is carried out by:

-

PdUGT94AF1 and PdUGT94AF2 : These two UGTs are responsible for the conversion of prunasin to amygdalin[3][4][5].

The entire biosynthetic pathway is illustrated in the diagram below.

References

- 1. Frontiers | Detection and distribution of two dominant alleles associated with the sweet kernel phenotype in almond cultivated germplasm [frontiersin.org]

- 2. Detection and distribution of two dominant alleles associated with the sweet kernel phenotype in almond cultivated germplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Distribution, and Analysis of Amygdalin in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cyanogenic glycoside amygdalin (B1666031), focusing on its natural occurrence in the plant kingdom, quantitative distribution, biosynthetic pathway, and the methodologies employed for its extraction and analysis.

Natural Sources and Distribution of Amygdalin

Amygdalin is a naturally occurring chemical compound classified as a cyanogenic glycoside.[1] Upon enzymatic hydrolysis, it can release hydrogen cyanide, a potent toxin, which serves as a natural defense mechanism for the plant against herbivores.[1][2] This compound is notably present in a wide array of plant species, distributed across several families.

Primary Plant Families:

-

Rosaceae: This family is the most significant source of amygdalin, which is particularly concentrated in the seeds (kernels or pips) of many of its members.[1][3][4] This includes commercially important fruits such as apricots, almonds, peaches, plums, cherries, and apples.[1][3]

-

Poaceae (Grasses): Certain species within the grass family are known to contain amygdalin.[1]

-

Fabaceae (Legumes): Amygdalin is also found in various legumes.[1]

-

Other Families: The compound has been identified in over 2,500 plant species, including those in the Caprifoliaceae, Mimosaceae, and Oleaceae families.[5]

Distribution within the Plant: Amygdalin is not uniformly distributed throughout the plant. It is most highly concentrated in the seeds or kernels.[1][3] For instance, in peaches, the amygdalin content is greater in the endocarp (the hard pit) and kernel than in the fleshy mesocarp.[2][6] Within the seeds themselves, the distribution can be uneven, with some studies on apricot seeds showing varying concentrations between the center and the epidermis.[7] The bitterness of an almond kernel is directly related to its amygdalin content; "sweet" varieties contain significantly less amygdalin than "bitter" ones due to differences in the expression of genes involved in its biosynthesis.[1][8]

Quantitative Data on Amygdalin Content

The concentration of amygdalin varies widely depending on the plant species, cultivar, growing region, and environmental factors.[1][2][9] The following table summarizes amygdalin concentrations found in the seeds/kernels of various plants as reported in scientific literature.

| Plant Species | Cultivar/Type | Amygdalin Concentration (g/kg or mg/g) | Reference(s) |

| Almond (Prunus dulcis) | Bitter | 33 - 54 | [1] |

| Semibitter | ~1 | [1] | |

| Sweet (Nonbitter) | 0.063 (average) | [1] | |

| Apricot (Prunus armeniaca) | Not Specified | 14 | [1] |

| Not Specified | 14.4 | [10] | |

| Bitter Cultivars | Can be > 50 (5%) | [3] | |

| Cherry, Black (Prunus serotina) | Not Specified | 2.7 | [1] |

| Cherry, Red (Prunus cerasus) | Not Specified | 3.9 | [1] |

| Peach (Prunus persica) | Not Specified | 6.8 | [1][10] |

| Plum (Prunus domestica) | Green | 17.5 | [10] |

| Black | 10.0 | [10] | |

| Various | 4 - 17.5 | [1] | |

| Apple (Malus domestica) | Not Specified | 3 | [1] |

| Various | 1 - 4 | [3] | |

| Cashew (Anacardium occidentale) | Not Specified | 4.9 | [11] |

Note: Concentrations can vary significantly. The data presented is for comparative purposes.

Biosynthesis of Amygdalin

Amygdalin is a diglucoside derived from the aromatic amino acid L-phenylalanine.[1] The biosynthetic pathway involves a series of enzymatic conversions, primarily catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucosyltransferases (UGT).[2][8][12] The process begins in the tegument (seed coat) and is completed in the cotyledons of the developing seed.[8]

The key steps are:

-

L-Phenylalanine to Mandelonitrile (B1675950): The amino acid L-phenylalanine is converted to mandelonitrile through a series of reactions catalyzed by two distinct cytochrome P450 enzymes, identified in almonds as PdCYP79D16 and PdCYP71AN24.[2][8]

-

Mandelonitrile to Prunasin (B192207): Mandelonitrile is then glycosylated (a glucose molecule is added) to form the monoglucoside prunasin. This step is catalyzed by a UDP-glucosyltransferase (UGT).[8][12]

-

Prunasin to Amygdalin: Finally, a second glucose molecule is added to prunasin to form the diglucoside amygdalin. This final glycosylation step is catalyzed by specific UGTs, such as PdUGT94AF1 and PdUGT94AF2 in almonds.[8][12]

Caption: Biosynthetic pathway of amygdalin from L-phenylalanine.

Methodologies for Amygdalin Analysis

The accurate quantification of amygdalin in plant matrices requires robust extraction and analytical protocols. The complex nature of plant seeds, which are often rich in lipids, necessitates careful sample preparation.[2]

Several methods have been developed for the extraction of amygdalin from plant material. The choice of method often depends on factors such as desired efficiency, time, and solvent usage.

-

Reflux Extraction:

-

Principle: This method involves boiling the sample in a solvent for an extended period, with the solvent vapors being condensed and returned to the extraction flask.

-

Protocol Example: Ground seed material is boiled in ethanol (B145695) (e.g., at 70-90°C for 100 minutes) or water containing 0.1% citric acid.[13][14] The citric acid helps to create a slightly acidic environment, which can improve stability. The resulting extract is then filtered for analysis.[14]

-

-

Soxhlet Extraction:

-

Principle: A continuous solid-liquid extraction method where the sample is placed in a thimble and repeatedly washed with fresh, condensed solvent (e.g., methanol). It is known for its high extraction efficiency over long cycles.[13]

-

Protocol Example: A 50 mg ground almond sample is placed in a Soxhlet apparatus and extracted with methanol (B129727) at 65-70°C for approximately 16 hours.[13] While effective, this method is time and solvent-intensive.

-

-

Microwave-Assisted Extraction (MAE):

-

Principle: Microwave energy is used to heat the solvent and sample, accelerating the extraction process. This method is significantly faster and requires less solvent than traditional techniques.[13]

-

Protocol Example: The sample is suspended in a solvent like methanol or a 2% citric acid solution and subjected to microwave radiation (e.g., at 50-70°C for 90 seconds).[13][15] The extract is then cooled and filtered.

-

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Principle: After initial solvent extraction, SPE is often used to clean up the sample by removing interfering compounds.

-

Protocol Example: The crude extract is passed through a C18 cartridge.[2][14][16] The cartridge retains non-polar interferences while allowing the more polar amygdalin to be eluted, resulting in a cleaner sample for analysis.

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of amygdalin.[2]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: The extract is injected into a liquid chromatograph, and amygdalin is separated from other components on a stationary phase (column) before being detected by a UV detector.

-

Column: A reversed-phase C18 column is typically used.[2][11]

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water.[11][14] A ratio of 15:85 (v/v) methanol to water has been shown to provide good separation.[11][14]

-

Detection: Amygdalin is typically detected using a photodiode array (PDA) or UV detector at a wavelength of around 214 nm.[2]

-

Quantification: Concentration is determined by comparing the peak area of amygdalin in the sample to a calibration curve constructed from certified amygdalin standards.[11]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This highly sensitive and specific method couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer. It is ideal for detecting trace amounts of amygdalin.

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative mode.[16]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. For amygdalin, a common transition is monitoring the precursor ion at m/z 456 to the product ion at m/z 323.[2][16]

-

Quantification: An internal standard (e.g., geniposide) is often used to improve accuracy.[17] Quantification is achieved using an external calibration curve.[16] The limit of quantification (LOQ) for this method can be as low as a few nanograms per gram.[17][18]

-

Caption: General experimental workflow for amygdalin analysis.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amygdalin content of seeds, kernels and food products commercially-available in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Distribution of amygdalin in apricot (Prunus armeniaca) seeds studied by Raman microscopic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Variation in Amygdalin Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid-to-liquid extraction and HPLC/UV determination of amygdalin of seeds of apple (Malus pumila Mill): Comparison between traditional-solvent and microwave methodologies [redalyc.org]

- 14. Isolation and quantitation of amygdalin in Apricot-kernel and Prunus Tomentosa Thunb. by HPLC with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 17. Determination of Amygdalin in Apricot Kernels and Almonds Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Amygdaloside In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches, has been a subject of interest in cancer research for decades.[1] Its purported anti-cancer properties have been investigated in numerous in vitro studies, revealing a multi-faceted mechanism of action that primarily involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the in vitro mechanisms of amygdalin, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular processes involved.

Core Mechanisms of Action

In vitro studies have consistently demonstrated that amygdalin can exert cytotoxic effects on various cancer cell lines. The principal mechanisms underlying these effects are detailed below.

Induction of Apoptosis

Amygdalin has been shown to trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway.[2] This process is characterized by a series of biochemical events that lead to distinct morphological changes and cell death. The key molecular players in amygdalin-induced apoptosis include:

-

Modulation of the Bax/Bcl-2 Ratio: Amygdalin treatment has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[5]

-

Caspase Activation: The increased mitochondrial permeability results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases.[5] Specifically, amygdalin has been shown to increase the activity of caspase-3, an executioner caspase that cleaves various cellular substrates, leading to the characteristic features of apoptosis.[3][6]

Cell Cycle Arrest

Amygdalin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2][7] This prevents the cells from entering the S phase (DNA synthesis) and M phase (mitosis), thereby inhibiting their division and growth. This effect is achieved through the modulation of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): Amygdalin has been reported to downregulate the expression of cyclins such as cyclin A and cyclin B, and their catalytic partners, CDK1 and CDK2.[8] These complexes are essential for the progression through different phases of the cell cycle.

-

CDK Inhibitors: In some cancer cell lines, amygdalin has been shown to increase the expression of CDK inhibitors like p19.[1]

Modulation of Signaling Pathways

The anti-cancer effects of amygdalin are also mediated by its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and metastasis. Key pathways affected include:

-

Akt-mTOR Pathway: Amygdalin has been shown to inhibit the Akt-mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1]

-

NF-κB Pathway: Studies have indicated that amygdalin can inhibit the NF-κB signaling pathway, which is involved in inflammation and the promotion of cancer cell survival.[1]

-

MAPK Pathway: The p38 MAPK pathway has been implicated in amygdalin-induced apoptosis, where its activation can lead to the upregulation of pro-apoptotic proteins.[5][9]

Enzymatic Conversion to Cyanide

A significant aspect of amygdalin's mechanism of action is its enzymatic hydrolysis to hydrogen cyanide (HCN).[10] This conversion is catalyzed by β-glucosidase, an enzyme that can be present in the gut microbiota and, to a lesser extent, in some cancer cells.[6][11] The released cyanide can induce cytotoxicity by inhibiting cellular respiration.[11] However, it is important to note that some studies suggest amygdalin's anti-tumor effects can occur independently of its conversion to cyanide.[12]

Quantitative Data

The following tables summarize quantitative data from various in vitro studies on the effects of amygdalin on cancer cell lines.

Table 1: IC50 Values of Amygdalin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| KB | Oral Squamous Carcinoma | 32 µg/mL (Almond Extract) | 24-48 h | [13] |

| KB | Oral Squamous Carcinoma | 61 µg/mL (Apricot Extract) | 24-48 h | [13] |

| HNO97 | Oral Squamous Carcinoma | 381.60 µg/mL | 24 h | [14][15] |

| DLD-1 | Colon Cancer | 74.03 mM | 24 h | [16] |

| MCF7 | Breast Cancer | 64.5 mM | 72 h | [17] |

| LNCaP | Prostate Cancer | ~10 mg/mL | Not Specified | [18] |

| DU-145 | Prostate Cancer | ~10 mg/mL | Not Specified | [18] |

| PC3 | Prostate Cancer | ~10 mg/mL | Not Specified | [18] |

Table 2: Effect of Amygdalin on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| UMUC-3 | 10 mg/mL Amygdalin (24h) | Increased (p=0.0169) | Reduced (p=0.0138) | Not Significant | [2] |

| TCCSUP | 10 mg/mL Amygdalin (24h) | Increased (p=0.0121) | Not Significant | Reduced (p=0.0406) | [2] |

| RT112 | 10 mg/mL Amygdalin (24h) | Not Significant | Increased (p=0.0040) | Reduced (p=0.0039) | [2] |

| Caki-1 | 10 mg/mL Amygdalin (24h) | Increased | Reduced | Reduced | [9][19] |

| A498 | 10 mg/mL Amygdalin (24h) | Increased | Reduced | Reduced | [9][19] |

| KTC-26 | 10 mg/mL Amygdalin (24h) | Not Significant | Increased | Decreased | [9][19] |

Table 3: Effect of Amygdalin on Bax and Bcl-2 Expression

| Cell Line | Treatment | Change in Bax Expression | Change in Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |

| DU145 | 0.1, 1, 10 mg/mL Amygdalin (24h) | Increased (dose-dependent) | Decreased (dose-dependent) | Increased | [4] |

| LNCaP | 0.1, 1, 10 mg/mL Amygdalin (24h) | Increased (dose-dependent) | Decreased (dose-dependent) | Increased | [4] |

| HeLa | 1.25-20 mg/mL Amygdalin (24h) | Increased (dose-dependent) | Decreased (dose-dependent) | Increased | [11] |

| SK-BR-3 | Amygdalin (concentration not specified) | Increased | Decreased | Increased | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in amygdalin research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of amygdalin by measuring the metabolic activity of cells.[21][22][23][24]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Amygdalin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of amygdalin and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

After the incubation period, remove the treatment medium.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][25][26]

Materials:

-

Flow cytometer

-

Cancer cell lines of interest

-

Amygdalin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells and treat with amygdalin for the desired time.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][27][28]

Materials:

-

Flow cytometer

-

Cancer cell lines of interest

-

Amygdalin stock solution

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Seed cells and treat with amygdalin for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and cleaved caspase-3.[29][30][31][32]

Materials:

-

SDS-PAGE equipment

-

Electrotransfer apparatus

-

PVDF or nitrocellulose membranes

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat cells with amygdalin, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidase, the enzyme that converts amygdalin to cyanide.[3][10][14][33]

Materials:

-

Cell lysate or purified enzyme solution

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate

-

Citrate (B86180) buffer (pH 4.8)

-

Sodium carbonate (Na2CO3) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the enzyme sample, pNPG, and citrate buffer.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Amygdalin-induced intrinsic apoptosis pathway.

Caption: Amygdalin-mediated cell cycle arrest.

Caption: Experimental workflow for apoptosis analysis.

Conclusion

In vitro research has provided substantial evidence for the multi-targeted anti-cancer activity of amygdalin. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways highlights its potential as a therapeutic agent. However, the translation of these in vitro findings to clinical applications requires further rigorous investigation, particularly concerning its efficacy, safety, and the role of its metabolic conversion to cyanide in both cancerous and normal tissues. This guide serves as a comprehensive resource for researchers to understand the foundational in vitro mechanisms of amygdalin and to design further studies to explore its therapeutic potential.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Amygdalin Blocks Bladder Cancer Cell Growth In Vitro by Diminishing Cyclin A and cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. dr-puttich.de [dr-puttich.de]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Effect of amygdalin on oral cancer cell line: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. BioKB - Publication [biokb.lcsb.uni.lu]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MTT (Assay protocol [protocols.io]

- 25. kumc.edu [kumc.edu]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 29. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Amygdalin in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches, has been a subject of scientific interest and controversy for decades.[1] Marketed under names such as Laetrile and "Vitamin B17," it has been promoted as an alternative cancer treatment, a claim that remains clinically unproven.[2][3] A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism is crucial for evaluating its potential therapeutic effects and, more importantly, its toxicity. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of amygdalin in mammals, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Pharmacokinetics of Amygdalin and its Metabolite Prunasin (B192207)

The bioavailability and pharmacokinetic profile of amygdalin are highly dependent on the route of administration. Intravenous administration leads to high plasma concentrations of the parent drug, whereas oral administration results in very low systemic availability of amygdalin itself, but gives rise to its metabolites, including the toxic hydrogen cyanide.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for amygdalin and its primary metabolite, prunasin, in rats and dogs.

Table 1: Pharmacokinetic Parameters of Amygdalin in Rats (Oral Administration)

| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |

| Cmax (Maximum Concentration) | 1,702.52 ± 108.06 ng/mL | Sprague-Dawley Rats | 20 mg/kg | [6] |

| Tmax (Time to Cmax) | 1.50 ± 0.08 h | Sprague-Dawley Rats | 20 mg/kg | [6] |

| t1/2 (Half-life) | 8.45 ± 0.14 h | Sprague-Dawley Rats | 20 mg/kg | [6] |

Table 2: Comparative Pharmacokinetics of Amygdalin and Prunasin in Dogs

| Compound | Route of Administration | Bioavailability | Key Findings | Reference |

| Amygdalin | Oral | Very low (< few percent) | Hardly absorbed unchanged. | [1][2] |

| Prunasin | Oral | Approximately 50% | Volume of distribution and clearance are larger than those of amygdalin. | [2] |

| Prunasin (from Naoxintong Capsule) | Oral | Tmax: 1.917 h, t1/2: 2.491 h | Prunasin is the major hydrolysate of amygdalin with a high plasma concentration. | [5] |

Note: Specific quantitative values for Cmax and AUC for prunasin in dogs were not available in the reviewed literature, though its superior oral bioavailability compared to amygdalin is established.

Metabolism of Amygdalin

The metabolism of amygdalin is a critical determinant of its biological activity and toxicity. It undergoes a two-stage catabolic process, primarily influenced by the route of administration and the activity of specific enzymes.[1]

Metabolic Pathways

-

First-Pass Metabolism (Oral Administration): In the proximal small intestine, amygdalin is hydrolyzed by β(1-6)-glucosidase into prunasin (D-mandelonitrile β-D-glucoside) and a glucose molecule.[2] Mammalian β-glucosidases, such as lactase-phlorizin hydrolase, are present in the brush border of the intestine and can contribute to this initial step.[7]

-

Hydrolysis by Gut Microbiota (Oral Administration): Amygdalin and prunasin that are not absorbed in the small intestine travel to the colon, where they are extensively hydrolyzed by β-glucosidases produced by the gut microflora.[2][7] This process releases glucose, benzaldehyde , and highly toxic hydrogen cyanide (HCN) .[3]

-

Detoxification: The released cyanide is primarily detoxified in the liver by the mitochondrial enzyme rhodanese, which converts it to the less toxic thiocyanate, which is then excreted in the urine.[8]

Metabolic Pathway Diagram

Caption: Metabolic pathway of orally administered amygdalin in mammals.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of amygdalin's pharmacokinetics and metabolism.

Animal Studies: Administration and Sample Collection

Protocol 3.1.1: Oral Administration in Rats

-

Animals: Male Sprague-Dawley rats (280-320 g) are used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Fasting: Rats are fasted overnight prior to amygdalin administration, with continued access to water.

-

Drug Preparation: Amygdalin is dissolved in a suitable vehicle, such as sterile water or saline.

-

Administration: A single dose of amygdalin (e.g., 20 mg/kg) is administered via oral gavage.

-

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Protocol 3.1.2: Intravenous Administration in Rats

-

Animals and Housing: As described in Protocol 3.1.1.

-

Drug Preparation: Amygdalin is dissolved in sterile saline.

-

Administration: A single dose of amygdalin is administered via intravenous injection into the tail vein. Recommended maximum volume for a slow IV bolus in a 250g rat is 0.5 mL.

-

Blood and Urine Collection:

-

Blood samples are collected as described in Protocol 3.1.1.

-

Urine samples are collected over specified intervals (e.g., 0-24 hours) using metabolic cages. The volume is recorded, and an aliquot is stored at -80°C.

-

Analytical Methodology: LC-MS/MS Quantification

Protocol 3.2.1: Quantification of Amygdalin and Prunasin in Plasma and Urine

-

Sample Preparation (Plasma):

-

Solid-Phase Extraction (SPE):

-

Condition an SPE C18 cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute amygdalin and prunasin with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

-

Sample Preparation (Urine):

-

Urine samples are typically diluted with the mobile phase, centrifuged, and the supernatant is directly injected into the LC-MS/MS system.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1mm x 100mm, 5µm).

-

Mobile Phase: A gradient of methanol and water, or a buffered aqueous solution (e.g., 10 mM sodium phosphate, pH 3.1) with an organic modifier.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode. For amygdalin, negative ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Amygdalin: m/z 457.2 → 279.1

-

Internal Standard (e.g., Geniposide): m/z 387.1 → 224.9

-

-

-

-

Calibration and Quantification:

-

A calibration curve is constructed by spiking blank plasma or urine with known concentrations of amygdalin and prunasin standards.

-

The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow Diagram

Caption: General experimental workflow for pharmacokinetic studies of amygdalin.

Signaling Pathways Modulated by Amygdalin

In vitro studies suggest that amygdalin can influence cellular processes, particularly apoptosis and cell proliferation, by modulating specific signaling pathways. These effects are often observed at concentrations that may be difficult to achieve systemically through oral administration due to low bioavailability.

Induction of Apoptosis

Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The primary mechanism involves the intrinsic mitochondrial pathway.

-

Key Molecular Events:

-

Upregulation of the pro-apoptotic protein Bax .

-

Downregulation of the anti-apoptotic protein Bcl-2 .

-

Activation of caspase-3 , a key executioner caspase.

-

Some evidence suggests the involvement of p38 MAPK activation upstream of these events.

-

Caption: Amygdalin-induced apoptotic signaling pathway.

Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Amygdalin has been reported to inhibit this pathway, which may contribute to its anti-proliferative effects.

-

Key Molecular Events:

-

Amygdalin is suggested to interfere with the upstream activation of Akt .

-

This leads to reduced phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR) .

-

Downstream effectors of mTOR, such as S6K1 , are subsequently inhibited, leading to a decrease in protein synthesis and cell growth.

-

Caption: Inhibition of the Akt/mTOR signaling pathway by amygdalin.

Conclusion

The pharmacokinetics of amygdalin are characterized by poor oral bioavailability of the parent compound and significant metabolism by the gut microbiota, leading to the release of hydrogen cyanide. This metabolic profile is central to the toxicity concerns associated with its oral consumption. While in vitro studies have elucidated potential mechanisms of action, including the induction of apoptosis and inhibition of pro-survival signaling pathways, the translation of these findings to in vivo efficacy is hampered by the pharmacokinetic realities. This guide provides researchers and drug development professionals with a foundational understanding of amygdalin's disposition in mammals, highlighting the critical need for rigorous scientific evaluation of its safety and purported therapeutic effects.

References

- 1. The pharmacokinetics of prunasin, a metabolite of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive LC-MS/MS method for simultaneous determination of amygdalin and paeoniflorin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntnu.edu [ntnu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]

- 6. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures of R-Amygdalin and S-Neoamygdalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structures of R-amygdalin and its epimer, S-neoamygdalin. It delves into their stereochemical relationship, physicochemical properties, and the dynamics of their interconversion. This document also outlines key experimental protocols for their isolation, formation, and analytical separation, alongside a visualization of their primary biological pathway.

Core Chemical Structure and Stereoisomerism

Amygdalin (B1666031) is a cyanogenic glycoside composed of a mandelonitrile (B1675950) aglycone linked to a gentiobiose (a disaccharide of two glucose molecules) moiety.[1] The critical feature distinguishing R-amygdalin from S-neoamygdalin is the stereochemistry at the chiral carbon of the mandelonitrile unit, specifically the carbon atom bonded to the phenyl and nitrile groups.[2]

-

R-Amygdalin: This is the naturally occurring epimer found in the seeds and kernels of plants from the Rosaceae family, such as apricots, bitter almonds, and peaches.[1][3] In R-amygdalin, the stereocenter at the mandelonitrile carbon has the (R)-configuration.[3]

-

S-Neoamygdalin: This is the (S)-epimer of amygdalin.[4] It is not typically formed during biosynthesis in plants but is generated from R-amygdalin through isomerization under specific conditions.[4] Because the ten stereogenic centers of the gentiobiose moiety remain unchanged, R-amygdalin and S-neoamygdalin are classified as diastereomers, not enantiomers.[4][5]

The stereochemical difference between these two molecules is crucial, as it can influence their biological activity and physicochemical properties.

Caption: Chemical structures of R-amygdalin and S-neoamygdalin.

Physicochemical Properties

The distinct spatial arrangement of atoms in R-amygdalin and S-neoamygdalin results in different physical and chemical properties. A summary of these properties is presented below.

| Property | R-Amygdalin | S-Neoamygdalin |

| Molecular Formula | C₂₀H₂₇NO₁₁[3] | C₂₀H₂₇NO₁₁[6] |

| Molar Mass | 457.429 g/mol [3] | 457.4 g/mol [6] |

| CAS Number | 29883-15-6[7] | 29883-16-7[4] |

| Melting Point | 223–226 °C[3] | Data not readily available |

| Solubility in Water | 83 g/L[1][8] | Data not readily available |

| Solubility in Ethanol (B145695) | 1 g/L[1][8] | Data not readily available |

Isomerization of R-Amygdalin to S-Neoamygdalin

The conversion of R-amygdalin to S-neoamygdalin, a process known as epimerization, is a critical consideration during the extraction, processing, and storage of amygdalin.[8] This isomerization occurs at the stereogenic center of the mandelonitrile carbon.[4] Several factors can promote this conversion:

-

pH: Mildly basic conditions significantly accelerate the rate of isomerization.[3][4] At acidic or neutral pH, the conversion is substantially inhibited.[9]

-

Temperature: Elevated temperatures, particularly above 40°C, can increase the rate of epimerization.[4][9]

-

Solvent: The process readily occurs in aqueous solutions.[2][4] The presence of ethanol can inhibit the isomerization.[9]

-

Storage Conditions: Improper storage, even the type of glassware used, can affect the rate of epimerization.[2][4]

Caption: Factors influencing the isomerization of R-amygdalin.

Experimental Protocols

A general procedure for the isolation of R-amygdalin from apricot kernels is as follows:

-

Preparation of Kernels: The stones are removed from the fruit and cracked to obtain the kernels. The kernels are then dried.[3]

-

Extraction: The dried kernels are boiled in ethanol.[3]

-

Precipitation: The ethanolic solution is evaporated, and diethyl ether is added to the concentrate.[3]

-

Crystallization: R-amygdalin precipitates as minute white crystals.[3]

S-neoamygdalin is typically produced by the induced isomerization of R-amygdalin:

-

Dissolution: A solution of R-amygdalin is prepared in water.

-

pH Adjustment: The pH of the solution is adjusted to be mildly basic (e.g., pH > 9.0).[9]

-

Incubation: The solution is incubated, potentially with gentle heating, to facilitate epimerization. The reaction can be monitored over time to achieve the desired ratio of S-neoamygdalin to R-amygdalin.[2] Under equilibrium conditions in an aqueous solution, S-neoamygdalin may be the slightly dominant epimer.[2]

Due to their diastereomeric nature, R-amygdalin and S-neoamygdalin can be separated using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is an effective method.

Caption: Workflow for the analytical separation of amygdalin epimers.

Biological Hydrolysis Pathway

Amygdalin is a cyanogenic glycoside because it can release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3] This process is a key aspect of its biological activity and toxicity.

The hydrolysis occurs in a stepwise manner:

-

Action of β-glucosidase: In the presence of the enzyme β-glucosidase, amygdalin is hydrolyzed to form prunasin (B192207) and a molecule of glucose.[1]

-

Further Hydrolysis: Prunasin is then further hydrolyzed to mandelonitrile and another molecule of glucose.[1]

-

Release of Cyanide: Mandelonitrile is unstable and decomposes to form benzaldehyde (B42025) and toxic hydrogen cyanide.[1][3]

This enzymatic breakdown is considered a defense mechanism in plants.[2] In humans, β-glucosidases present in the small intestine can also hydrolyze ingested amygdalin, leading to the release of cyanide and potential toxicity.[1]

Caption: Signaling pathway of amygdalin hydrolysis.

References

- 1. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jascoinc.com [jascoinc.com]

- 3. Amygdalin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neoamygdalin | C20H27NO11 | CID 441462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Isomerization and Stabilization of Amygdalin from Peach Kernels [mdpi.com]

The Dawn of Glycosidic Chemistry: A Technical Chronicle of Amygdalin's Isolation from Bitter Almonds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of the isolation of amygdalin (B1666031), a cyanogenic glycoside, from bitter almonds (Prunus dulcis). This pivotal moment in the early 19th century not only introduced a significant new natural product to the scientific community but also laid the groundwork for the study of glycosides, a class of compounds with profound implications for biology and medicine. This document provides a detailed account of the initial discovery, the pioneering scientists involved, the nascent experimental protocols, and the early analytical data that characterized this important molecule.

The Discovery and the Pioneers

Amygdalin was first isolated in 1830 by the French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.[1][2][3] Their work, meticulously documented in the scientific annals of the time, marked a significant advancement in the field of phytochemistry. Following this initial isolation, the German chemists Justus von Liebig and Friedrich Wöhler in 1837 conducted further investigations into the chemical nature of amygdalin, elucidating its hydrolysis products: benzaldehyde, hydrogen cyanide, and a sugar (glucose).[1] This discovery was crucial in understanding the compound's structure and its biological activity. The definitive chemical structure of amygdalin was later determined in 1923 by Haworth and Wylam.

The Isolation Process: A Glimpse into 19th-Century Experimental Chemistry

The original method employed by Robiquet and Boutron-Charlard, while rudimentary by modern standards, was a testament to the ingenuity of early chemists. The protocol, gleaned from their 1830 publication "Nouvelles expériences sur les amandes amères et sur l'huile volatile qu'elles fournissent" in the Annales de Chimie et de Physique, can be summarized as follows.[2][4]

Experimental Protocol of Robiquet and Boutron-Charlard (1830)

Objective: To isolate the crystalline substance from bitter almonds responsible for their characteristic properties.

Materials and Equipment:

-

Bitter almonds (Prunus dulcis)

-

Ethanol (B145695) (alcohol)

-

Diethyl ether (sulphuric ether)

-

Heating apparatus (likely a water bath or sand bath)

-

Distillation apparatus

-

Filtering apparatus

-

Crystallization vessels

Methodology:

-

Extraction: The kernels of bitter almonds were first crushed to a paste. This paste was then subjected to repeated extractions with boiling ethanol. The aim of this step was to dissolve the amygdalin and other alcohol-soluble components, leaving behind the bulk of the almond meal.

-

Filtration and Concentration: The ethanolic extracts were filtered to remove solid almond particles. The resulting solution was then concentrated by distillation to reduce the volume of the solvent.

-

Precipitation: The concentrated ethanolic extract was allowed to cool. To this concentrated solution, diethyl ether was added. The addition of ether, in which amygdalin is insoluble, caused the amygdalin to precipitate out of the solution as a white, crystalline solid.

-

Purification: The precipitated crystals were collected by filtration and likely washed with cold ethanol or ether to remove any remaining impurities. Further purification could be achieved by recrystallization from hot ethanol.

Quantitative Data from the Dawn of Organic Analysis

The quantitative analysis of organic compounds in the early 19th century was a burgeoning field. The methods for elemental analysis were still being refined, and as such, historical data should be interpreted within this context.

| Parameter | Reported Value (circa 19th Century) | Notes |

| Amygdalin Content | ||

| In Bitter Almonds | 3% - 5% by weight | This range is consistent with both historical and modern analyses, indicating that bitter almonds are a rich source of the glycoside.[5] |

| Elemental Composition | Early elemental analysis was a significant achievement and provided the first clues to the empirical formula of newly discovered organic compounds. | |

| Carbon (C) | ~52-53% | These values are remarkably close to the modern calculated value of 52.51%. |

| Hydrogen (H) | ~6% | The modern calculated value for hydrogen is 5.95%. |

| Nitrogen (N) | ~3% | The modern calculated value for nitrogen is 3.06%. |

| Oxygen (O) | ~38-39% (by difference) | Oxygen was typically determined by subtracting the percentages of the other elements from 100%. The modern calculated value is 38.48%. |

| Physical Properties | ||

| Appearance | White, crystalline solid | Described as such in the original publications. |

| Solubility | Soluble in water and hot ethanol | These properties were key to its isolation, allowing for extraction into ethanol and subsequent precipitation.[1] Insoluble in diethyl ether. |

Early Investigations into Amygdalin's Chemical Nature

The work of Liebig and Wöhler on the hydrolysis of amygdalin was a critical step in understanding its chemical structure and biological significance. Their experiments revealed that amygdalin could be broken down into simpler, identifiable components.

Hydrolysis of Amygdalin

Liebig and Wöhler demonstrated that in the presence of an enzyme found in bitter almonds (later named emulsin) and water, amygdalin decomposes to yield glucose, benzaldehyde, and hydrogen cyanide. This enzymatic hydrolysis is the source of the characteristic "bitter almond" smell (due to benzaldehyde) and the toxicity of bitter almonds (due to hydrogen cyanide).

Conclusion

The isolation of amygdalin by Robiquet and Boutron-Charlard was a landmark achievement in the history of organic chemistry and natural product science. Their pioneering work, followed by the insightful investigations of Liebig and Wöhler, not only introduced a fascinating new molecule to the world but also provided a foundational understanding of glycosidic bonds and enzymatic reactions. The experimental techniques they developed, though simple by today's standards, were at the forefront of chemical research in their time and paved the way for the discovery and characterization of countless other natural products that have shaped the course of medicine and biology. This historical account serves as a reminder of the enduring importance of fundamental research and the incremental, yet profound, steps that have built the edifice of modern science.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics [frontiersin.org]

- 4. alchetron.com [alchetron.com]

- 5. almonds.org [almonds.org]

Amygdalin: A Cyanogenic Glycoside in Rosaceae Plants - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin (B1666031), a cyanogenic diglucoside, is a prominent secondary metabolite found in many species of the Rosaceae family, particularly in the kernels of fruits like almonds, apricots, peaches, and plums.[1][2] Its biological significance is rooted in its role as a defense mechanism against herbivores, releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[1] This technical guide provides a comprehensive overview of amygdalin, encompassing its biosynthesis, metabolic pathways, and the molecular signaling cascades it influences. Quantitative data on its prevalence in various Rosaceae species are presented, alongside detailed experimental protocols for its extraction and quantification. This document aims to serve as a critical resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Chemical Structure and Properties

Amygdalin (D-mandelonitrile-β-D-gentiobioside) is composed of a mandelonitrile (B1675950) aglycone, which is a nitrile-containing compound, linked to a gentiobiose disaccharide (two glucose molecules).[3][4] The chemical formula for amygdalin is C20H27NO11.[2][5] It exists as two epimers, (R)-amygdalin, which is the naturally occurring form, and (S)-neoamygdalin.[3]

Biosynthesis of Amygdalin in Rosaceae

The biosynthesis of amygdalin is a multi-step enzymatic process that originates from the amino acid L-phenylalanine.[1][3] This pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families.[1][6]

The key steps in the biosynthesis are:

-

Conversion of L-phenylalanine to mandelonitrile: This initial conversion is catalyzed by two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[1]

-

Formation of prunasin (B192207): Mandelonitrile is then glucosylated by a UDP-glucosyltransferase (UGT85A19 or PdUGT94AF3) to form the monoglucoside prunasin.[1][3]

-

Formation of amygdalin: Finally, a second glucose molecule is added to prunasin by the action of diglucosyltransferases (PdUGT94AF1 or PdUGT94AF2) to yield amygdalin.[1]

Notably, in sweet almond varieties, the expression of the genes encoding for PdCYP79D16 and PdCYP71AN24 is significantly reduced or absent, which is the genetic basis for their non-bitter phenotype.[1]

References

- 1. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amygdalin - Wikipedia [en.wikipedia.org]

- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of Cytochrome P450 in Amygdalin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic diglucoside, is a prominent secondary metabolite in the kernels of many Prunus species, including almonds, apricots, and peaches. Its biosynthesis is a subject of significant interest due to its role in plant defense and the dual nature of its biological activity. While serving as a potent deterrent to herbivores through the release of toxic hydrogen cyanide upon tissue damage, amygdalin and its derivatives have also been controversially explored for their potential therapeutic properties. Central to the synthesis of this complex molecule are two key enzymes from the cytochrome P450 (CYP) superfamily: CYP79D16 and CYP71AN24. This technical guide provides an in-depth exploration of the role of these cytochrome P450 enzymes in the amygdalin biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Amygdalin Biosynthetic Pathway: A Two-Step Cytochrome P450-Mediated Conversion

The biosynthesis of amygdalin originates from the amino acid L-phenylalanine and involves a multi-step enzymatic cascade. The initial and rate-limiting steps are catalyzed by two distinct cytochrome P450 enzymes, which convert L-phenylalanine into mandelonitrile (B1675950), the aglycone precursor of amygdalin.[1][2]

-

Step 1: Conversion of L-phenylalanine to Phenylacetaldoxime. The first committed step in the pathway is the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime. This reaction is catalyzed by CYP79D16 .[1][3] This enzyme belongs to the CYP79 family, which is known for its role in the biosynthesis of cyanogenic glucosides and glucosinolates.[3]

-

Step 2: Conversion of Phenylacetaldoxime to Mandelonitrile. The subsequent conversion of phenylacetaldoxime to mandelonitrile is catalyzed by CYP71AN24 .[1][3] This enzyme is a member of the CYP71 clan. The reaction proceeds through the rearrangement of the E-oxime to the Z-oxime, followed by dehydration and C-hydroxylation.[1]

Following the formation of mandelonitrile, the pathway continues with two glycosylation steps mediated by UDP-glycosyltransferases (UGTs) to yield prunasin (B192207) and finally amygdalin.[1]

Quantitative Data

The activity and expression of the key cytochrome P450 enzymes, along with the concentrations of amygdalin and its precursor prunasin, are critical determinants of the final amygdalin content in Prunus species. This is particularly evident in the distinct biochemical profiles of bitter and sweet almond varieties.

Enzyme Kinetic Parameters

The kinetic properties of the cytochrome P450 enzymes involved in amygdalin biosynthesis have been partially characterized.

| Enzyme | Substrate | Km (µM) | Turnover Rate (min-1) | kcat (s-1) | Source |

| CYP71AN24 | Phenylacetaldoxime | 3.9 | 46.3 | 0.77 | [1] |

| CYP79D16 | L-phenylalanine | Not Reported | Not Reported | Not Reported |

Metabolite Concentrations in Almond (Prunus dulcis)

The concentrations of amygdalin and prunasin vary significantly between bitter, semi-bitter, and sweet almond genotypes, and also differ between the tegument (seed coat) and the cotyledon (kernel).

| Genotype | Tissue | Amygdalin (mg/kg) | Prunasin (µmol/100mg fresh weight) | Source |

| Bitter | Cotyledon | 33,006.60 - 53,998.30 | - | [2] |

| Tegument | Not Detected | up to 1.6 | [4] | |

| Semi-bitter | Cotyledon | 523.50 - 1,772.75 | - | [2] |

| Sweet | Cotyledon | 2.16 - 157.44 | - | [2] |

| Tegument | Not Detected | Low to Not Detected | [4] |

Gene Expression Levels in Bitter vs. Sweet Almonds

The differential accumulation of amygdalin in bitter and sweet almonds is primarily regulated at the transcriptional level of the cytochrome P450 genes.

| Gene | Genotype | Tissue | Relative Expression Level | Source |

| PdCYP79D16 | Bitter | Tegument | High and consistent | [2] |

| Sweet | Tegument | Not detectable or minute levels | [2] | |

| PdCYP71AN24 | Bitter | Tegument | High and consistent | [2] |

| Sweet | Tegument | Not detectable or minute levels | [2] |

Experimental Protocols

Heterologous Expression of CYP79D16 and CYP71AN24 in Nicotiana benthamiana

This protocol describes the transient expression of the cytochrome P450 enzymes in N. benthamiana leaves via agroinfiltration to characterize their function.

1.1. Vector Construction:

- Synthesize the coding sequences of Prunus dulcis CYP79D16 and CYP71AN24.

- Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

1.2. Agrobacterium tumefaciens Transformation:

- Transform the expression constructs into a competent A. tumefaciens strain (e.g., GV3101).

- Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

1.3. Agroinfiltration Procedure:

- Grow a single colony of each transformed A. tumefaciens strain overnight in liquid LB medium with antibiotics.

- Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.[5]

- For co-expression, mix equal volumes of the bacterial suspensions.

- Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe.[5]

1.4. Plant Incubation and Sample Harvesting:

- Incubate the infiltrated plants in a growth chamber for 3-5 days.

- Harvest the infiltrated leaf areas, flash-freeze in liquid nitrogen, and store at -80°C until further analysis.

LC-MS/MS Analysis of Amygdalin and its Precursors

This method allows for the sensitive and specific quantification of amygdalin, prunasin, and other pathway intermediates.

2.1. Sample Preparation and Extraction:

- Homogenize frozen plant material (from agroinfiltrated leaves or Prunus tissues) to a fine powder.

- Extract a known amount of powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).

- Vortex thoroughly and incubate at room temperature with shaking for 1 hour.

- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.

- Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.[6][7]

2.2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Detection: Multiple Reaction Monitoring (MRM) mode.

- Amygdalin: Monitor transitions such as m/z 458.2 → 296.1 and 458.2 → 134.1.

- Prunasin: Monitor transitions such as m/z 296.1 → 134.1.

2.3. Quantification:

- Prepare a standard curve using authentic standards of amygdalin and prunasin.

- Quantify the analytes in the samples by comparing their peak areas to the standard curve.

RT-qPCR Analysis of Gene Expression

This protocol is for quantifying the transcript levels of CYP79D16 and CYP71AN24.

3.1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from frozen ground tissue using a plant RNA purification kit according to the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3.2. Primer Design:

- Design gene-specific primers for CYP79D16, CYP71AN24, and a suitable reference gene (e.g., actin or ubiquitin) for normalization.[8] Primers should span an intron-exon junction to avoid amplification of genomic DNA.

3.3. qPCR Reaction:

- Set up qPCR reactions in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green qPCR master mix.

- Perform the reaction on a real-time PCR cycler with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[9]

3.4. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene.

- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2]

Mandatory Visualizations

Amygdalin Biosynthesis Pathway

Caption: The amygdalin biosynthesis pathway starting from L-phenylalanine.

Experimental Workflow for Functional Characterization

Caption: Workflow for functional characterization of cytochrome P450s.

Logical Relationship between Gene Expression and Amygdalin Content

Caption: Gene expression determines the bitter or sweet almond phenotype.

Conclusion

The cytochrome P450 enzymes, specifically CYP79D16 and CYP71AN24, are the gatekeepers of amygdalin biosynthesis in Prunus species. Their catalytic activity directly initiates the pathway, and their transcriptional regulation is the primary determinant of the high amygdalin content in bitter almonds versus the trace amounts found in sweet varieties. The methodologies outlined in this guide provide a robust framework for the functional characterization of these and other plant cytochrome P450s. A deeper understanding of these enzymes and their regulation not only illuminates a fascinating aspect of plant secondary metabolism but also holds potential for the metabolic engineering of crops and the exploration of novel therapeutic agents. Further research to elucidate the kinetic parameters of CYP79D16 and the regulatory networks governing the expression of these key biosynthetic genes will be crucial in advancing these fields.

References

- 1. Identification and characterization of CYP79D16 and CYP71AN24 catalyzing the first and second steps in L-phenylalanine-derived cyanogenic glycoside biosynthesis in the Japanese apricot, Prunus mume Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - Table_2_Variation in Amygdalin Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China.DOCX - Frontiers - Figshare [frontiersin.figshare.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Enzymatic Hydrolysis of Amygdalin to Hydrogen Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of amygdalin (B1666031), a cyanogenic glycoside found in the seeds of many fruits of the Prunus genus. The guide details the multi-step enzymatic cascade that leads to the release of hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. It is intended for researchers, scientists, and drug development professionals who are interested in the biochemical pathways of cyanogenic glycosides, their potential therapeutic applications, and the analytical methods for their study. The document outlines the enzymes involved, their kinetic properties, and detailed experimental protocols for their extraction, purification, and activity assays. Furthermore, it presents quantitative data on amygdalin content in various natural sources and discusses the factors influencing HCN release.

Introduction

Amygdalin is a naturally occurring cyanogenic diglucoside predominantly found in the kernels of apricots (Prunus armeniaca), bitter almonds (Prunus dulcis var. amara), peaches (Prunus persica), plums (Prunus domestica), and apples (Malus domestica)[1][2]. While amygdalin itself is relatively non-toxic, its hydrolysis by specific enzymes yields glucose, benzaldehyde, and the highly toxic compound, hydrogen cyanide[1][2]. This process, known as cyanogenesis, is a defense mechanism for the plant.

The release of cyanide from amygdalin is of significant interest to researchers for several reasons. In toxicology, understanding the kinetics and conditions of this reaction is crucial for assessing the risks associated with the consumption of amygdalin-containing products. In the field of drug development, the targeted release of cyanide from prodrugs like amygdalin has been explored as a potential anti-cancer therapy, based on the hypothesis that cancer cells may be more susceptible to cyanide's cytotoxic effects. This guide provides the foundational knowledge and practical methodologies for studying this important biochemical pathway.

The Enzymatic Hydrolysis Pathway of Amygdalin